4-Fluorobenzo[d]oxazole-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorobenzo[d]oxazole-2-sulfonyl chloride is a chemical compound with the molecular formula C7H3ClFNO3S and a molecular weight of 235.62 g/mol . It is a member of the benzoxazole family, which is known for its diverse applications in medicinal, pharmaceutical, and industrial fields . The compound is characterized by the presence of a fluorine atom, a sulfonyl chloride group, and a benzoxazole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobenzo[d]oxazole-2-sulfonyl chloride typically involves the reaction of 2-aminophenol with various reagents under specific conditions. One common method includes the use of aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones as starting materials . The reaction is often catalyzed by nanocatalysts, metal catalysts, or ionic liquid catalysts, and can be carried out under reflux conditions in water for about 45 minutes, yielding 79-89% .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Fluorobenzo[d]oxazole-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Cyclization Reactions: The benzoxazole ring can undergo cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Nanocatalysts, metal catalysts, ionic liquid catalysts
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit a range of biological activities such as antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .
Scientific Research Applications
4-Fluorobenzo[d]oxazole-2-sulfonyl chloride has numerous applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of biologically active molecules with potential therapeutic applications.
Medicine: Investigated for its potential use in drug discovery and development, particularly for its antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 4-Fluorobenzo[d]oxazole-2-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly reactive towards nucleophiles. The compound can interact with various molecular targets and pathways, leading to the formation of biologically active molecules .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzenesulfonyl chloride: Similar in structure but lacks the benzoxazole ring.
Benzoxazole-2-sulfonyl chloride: Similar but without the fluorine atom.
4-Chlorobenzo[d]oxazole-2-sulfonyl chloride: Similar but with a chlorine atom instead of fluorine
Uniqueness
4-Fluorobenzo[d]oxazole-2-sulfonyl chloride is unique due to the presence of both the fluorine atom and the benzoxazole ring, which confer distinct reactivity and biological activity. The fluorine atom enhances the compound’s electrophilicity, making it a more potent reagent in various chemical reactions .
Properties
Molecular Formula |
C7H3ClFNO3S |
---|---|
Molecular Weight |
235.62 g/mol |
IUPAC Name |
4-fluoro-1,3-benzoxazole-2-sulfonyl chloride |
InChI |
InChI=1S/C7H3ClFNO3S/c8-14(11,12)7-10-6-4(9)2-1-3-5(6)13-7/h1-3H |
InChI Key |
XYXAAEYJAALKDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(O2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.